tert-Butyl 4-(3-iodo-1H-indazol-6-yl)piperazine-1-carboxylate
Overview
Description
Molecular Structure Analysis
TIPPC is a complex organic compound with the molecular formula C16H21IN4O2 . The structure includes a piperazine ring attached to a tert-butyl carboxylate group and an indazole ring, which is further substituted with an iodine atom .Physical and Chemical Properties Analysis
TIPPC is a chemical compound with the molecular formula C16H21IN4O2 . Its molecular weight is 428.27 g/mol. Further physical and chemical properties are not specified in the retrieved sources.Scientific Research Applications
Synthesis and Characterization
- The synthesis of related piperazine derivatives often involves condensation reactions, with characterization by techniques such as LCMS, NMR, IR, and X-ray diffraction. These compounds, including esters and hydrazides of N-Boc piperazine, have been studied for their crystal structures and evaluated for biological activities, showcasing their potential as intermediates in pharmaceutical synthesis (Sanjeevarayappa et al., 2015).
Biological Evaluation
- Some tert-butyl piperazine derivatives have been screened for in vitro antibacterial and anthelmintic activities, displaying moderate efficacy. This highlights their potential for further development into biologically active agents (Kulkarni et al., 2016).
Structural Studies
- Detailed crystal structure analysis of tert-butyl piperazine derivatives reveals the molecular arrangement and intermolecular interactions, contributing to a deeper understanding of their properties and potential applications in material science and drug design (Gumireddy et al., 2021).
Intermediate for Biologically Active Compounds
- Piperazine derivatives serve as key intermediates in synthesizing various biologically active compounds. Their structural flexibility and reactivity make them valuable in creating complex molecules with potential pharmaceutical applications (Kong et al., 2016).
Anticorrosive Properties
- Investigations into the anticorrosive behavior of novel tert-butyl piperazine derivatives for carbon steel in corrosive media suggest their utility in protecting metal surfaces, indicating applications beyond pharmaceuticals into materials science (Praveen et al., 2021).
Properties
IUPAC Name |
tert-butyl 4-(3-iodo-2H-indazol-6-yl)piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21IN4O2/c1-16(2,3)23-15(22)21-8-6-20(7-9-21)11-4-5-12-13(10-11)18-19-14(12)17/h4-5,10H,6-9H2,1-3H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPEIKYPYQKCFHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC3=NNC(=C3C=C2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21IN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60658021 | |
Record name | tert-Butyl 4-(3-iodo-2H-indazol-6-yl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60658021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
744219-44-1 | |
Record name | 1,1-Dimethylethyl 4-(3-iodo-1H-indazol-6-yl)-1-piperazinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=744219-44-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 4-(3-iodo-2H-indazol-6-yl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60658021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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